molecular formula C15H20BrN3OS B5216078 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE

Cat. No.: B5216078
M. Wt: 370.3 g/mol
InChI Key: BXTGREVKUPLFJN-UHFFFAOYSA-N
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Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C16H20BrN3OS This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a methylenepiperidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form 2-bromophenyl.

    Attachment of the Methylsulfanyl Group: The 2-bromophenyl compound is then reacted with a methylsulfanyl reagent under specific conditions to attach the methylsulfanyl group.

    Formation of the Acetohydrazide Backbone: The resulting compound is then reacted with acetohydrazide to form the acetohydrazide backbone.

    Introduction of the Methylenepiperidinylidene Group: Finally, the compound is reacted with a methylenepiperidinylidene reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3OS/c1-19-8-6-13(7-9-19)17-18-15(20)11-21-10-12-4-2-3-5-14(12)16/h2-5H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTGREVKUPLFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CSCC2=CC=CC=C2Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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